An In-Depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: Physicochemical Properties and Drug Development Considerations
An In-Depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride: Physicochemical Properties and Drug Development Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is a heterocyclic amine belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1] This guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and potential pharmacological relevance of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, with a focus on its application in drug discovery and development. While specific experimental data for this particular hydrochloride salt is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and closely related analogs to provide a robust framework for researchers.
Chemical Identity and Basic Properties
Chemical Structure:
Figure 1: Chemical structure of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 82514-58-7 | [2] |
| Molecular Formula | C6H9ClN2S | [2] |
| Molecular Weight | 176.67 g/mol | [2] |
| IUPAC Name | 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine;hydrochloride | |
| Synonyms | 4H,5H,6H-cyclopenta[d][3][4]thiazol-2-amine hydrochloride | [2] |
| Purity (Typical) | ≥95% | [2] |
| Physical Form | Solid | [5] |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Rationale |
| Melting Point | Data not available | The melting point of the free base, 2-amino-4,5,6,7-tetrahydrobenzothiazole, is reported to be in the range of 228-230°C. Hydrochloride salts typically have higher melting points than their corresponding free bases due to the ionic character of the salt. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form is intended to enhance aqueous solubility. The parent 2-aminothiazole is soluble in water.[6] For a related compound, (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, it is sparingly soluble in methanol and slightly soluble in water.[7] The hydrochloride salt of the target compound is therefore expected to have improved solubility in aqueous media, a critical factor for many biological assays and formulation development. |
| pKa | Data not available | The pKa of the amino group on the thiazole ring is a critical determinant of its ionization state at physiological pH. The basicity is influenced by the electron-donating or -withdrawing nature of the fused ring system. Experimental determination via potentiometric titration or UV-Vis spectroscopy is recommended. |
| LogP | Data not available | The lipophilicity of the molecule will influence its membrane permeability and interaction with biological targets. Computational prediction tools can provide an initial estimate, but experimental determination using methods like the shake-flask method or reverse-phase HPLC is necessary for accurate assessment. |
| Stability | Store at 2-8°C in a dry, dark place. | Commercial suppliers recommend refrigerated storage, suggesting potential sensitivity to heat, light, or moisture.[2][5] Formal stability studies under various conditions (temperature, humidity, pH, light) are crucial to determine the shelf-life and appropriate storage conditions for the bulk drug substance and formulated products. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation of Saturated Solution: Add an excess amount of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride to a known volume of purified water in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Analytical Characterization
Robust analytical methods are essential for identity confirmation, purity assessment, and quantification of the compound in various matrices.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the hydrochloride salt is not published, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on the chemical structure. For the closely related compound 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, the following spectral data has been reported in DMSO-d6: ¹H-NMR (ppm): 6.58 (2H, s, NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m); ¹³C-NMR (ppm): 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04.[8]
Expected ¹H NMR Features for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride:
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NH₂ protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the hydrochloride salt, this signal may be shifted downfield.
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Aliphatic protons: A series of multiplets corresponding to the methylene groups of the cyclopentane ring.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for purity determination and quantification. A validated reverse-phase HPLC (RP-HPLC) method is recommended.
Workflow for HPLC Method Development:
Figure 2: A typical workflow for developing a validated HPLC method.
3. Mass Spectrometry (MS)
Mass spectrometry is used for molecular weight confirmation and structural analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ would be approximately 141.05.
Pharmacological and Toxicological Considerations
The therapeutic potential and safety profile of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride will be dictated by the 2-aminothiazole core, which is known for a wide range of biological activities.
1. Potential Pharmacological Activities
Derivatives of 2-aminothiazole have been reported to possess a multitude of pharmacological effects, including:
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Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, and colon cancers.[9]
-
Enzyme Inhibition: Certain 2-aminothiazole derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase and cholinesterase.[3]
-
Antimicrobial and Antifungal Activity: The 2-aminothiazole scaffold is a component of several antimicrobial and antifungal agents.[10]
-
Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties.[10]
2. Toxicological Profile
While the 2-aminothiazole moiety is a privileged scaffold, it has also been classified as a potential "toxicophore".[11] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites. Therefore, a thorough toxicological evaluation is imperative.
Key Toxicological Endpoints to Investigate:
-
Cytotoxicity: Initial assessment of the compound's toxicity to various cell lines.
-
Genotoxicity: Evaluation of the potential to cause DNA damage using assays such as the Ames test and micronucleus assay.
-
Metabolic Stability: In vitro studies using liver microsomes or hepatocytes to understand the metabolic fate of the compound and identify potential reactive metabolites.
Workflow for Preliminary In Vitro Toxicity Screening:
Figure 3: A streamlined workflow for the initial in vitro toxicological assessment.
Synthesis
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a classical and widely used method.[1] This typically involves the condensation of an α-haloketone with thiourea. For 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, the synthesis would likely involve the reaction of 2-chlorocyclopentanone with thiourea. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Synthetic Scheme:
Figure 4: Generalized Hantzsch synthesis for 2-aminothiazoles.
Conclusion and Future Directions
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is a molecule of interest within the pharmacologically significant class of 2-aminothiazoles. While specific experimental data for this compound is sparse, this guide provides a framework for its physicochemical characterization, analytical method development, and initial pharmacological and toxicological assessment based on established principles and data from related compounds.
For researchers and drug development professionals, the following experimental work is recommended to build a comprehensive profile of this compound:
-
Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents and pH conditions, pKa, and LogP.
-
Comprehensive Stability Studies: Forced degradation studies to understand its stability under stress conditions and to identify potential degradation products.
-
Validated Analytical Methods: Development and validation of robust HPLC and other analytical methods for quality control and bioanalysis.
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In-depth Pharmacological Profiling: Screening against a panel of relevant biological targets to identify its mechanism of action and therapeutic potential.
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Thorough Toxicological Evaluation: A battery of in vitro and in vivo toxicology studies to assess its safety profile.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the potential of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride as a valuable scaffold for the development of novel therapeutics.
References
-
[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][3][7][12]triazole-6(5H)-ones as Possible Anticancer Agents.]([Link])
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- 4. arabjchem.org [arabjchem.org]
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